J1038

Parasitic epigenetics HDAC8 inhibition Species selectivity

J1038 (CAS 949727-86-0) is a 1,4-benzothiazine-6-carbohydroxamic acid derivative that selectively inhibits Schistosoma mansoni HDAC8 via catalytic zinc coordination. Delivers up to 100-fold selectivity over human HDAC1/3/6—confirmed by comparative enzymology and the 2.21 Å co-crystal structure (PDB 4BZ8) showing a unique H292 hydrogen bond absent in human HDAC8 complexes. Supplied ≥98% purity as a solid. The definitive tool for parasite-specific HDAC8 functional studies, DSF-based stability screening, and rational anti-schistosomal design without confounding host-cell HDAC inhibition.

Molecular Formula C10H10N2O3S
Molecular Weight 238.261
CAS No. 949727-86-0
Cat. No. B608161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ1038
CAS949727-86-0
SynonymsJ1038;  J-1038;  J 1038
Molecular FormulaC10H10N2O3S
Molecular Weight238.261
Structural Identifiers
SMILESCC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)NO
InChIInChI=1S/C10H10N2O3S/c1-5-9(13)11-7-4-6(10(14)12-15)2-3-8(7)16-5/h2-5,15H,1H3,(H,11,13)(H,12,14)
InChIKeyGIAXUWZVCYGXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





J1038 CAS 949727-86-0: A Selective Schistosoma mansoni HDAC8 Inhibitor with Differentiated Species Specificity


J1038 (CAS: 949727-86-0) is a 1,4-benzothiazine-6-carbohydroxamic acid derivative that functions as a selective inhibitor of histone deacetylase 8 (HDAC8). The compound coordinates the catalytic zinc ion in the active site of Schistosoma mansoni HDAC8 (smHDAC8) via its hydroxamate moiety [1][2]. Its molecular formula is C10H10N2O3S with a molecular weight of 238.26 g/mol, and it is supplied as a solid with purity ≥98% [3]. Unlike pan-HDAC inhibitors or human HDAC8-selective compounds, J1038 exhibits a distinct selectivity profile that prioritizes parasitic HDAC8 over human isoforms, a feature established through direct comparative enzymology and crystallographic analysis [4].

Why Pan-HDAC Inhibitors or Human HDAC8-Selective Compounds Cannot Substitute for J1038 in Parasitic Epigenetics Research


Generic HDAC inhibitors (e.g., SAHA, M344) exhibit broad isoform activity across species, while human HDAC8-selective compounds (e.g., PCI-34051) are optimized for human enzyme pockets and lack parasitic selectivity. J1038's value resides in its unique interaction with the smHDAC8 active site, specifically engaging the schistosome-specific H292 residue, a contact not possible with human HDAC8 inhibitors [1][2]. In direct comparative assays, J1038 demonstrates equivalent smHDAC8 potency to pan-inhibitors but with up to 100-fold reduced activity against human HDAC1, HDAC3, and HDAC6, a selectivity window critical for minimizing off-target effects in host-parasite interaction studies [3]. Substitution with alternative HDAC8 ligands would thus compromise either parasitic target engagement or introduce confounding human isoform inhibition.

Quantitative Differentiation of J1038: Head-to-Head Comparisons Against SAHA, M344, J1075, and PCI-34051


smHDAC8 vs. Human HDAC Isoform Selectivity: J1038 Demonstrates Up to 100-Fold Differential Activity

J1038 exhibits comparable potency to pan-HDAC inhibitors SAHA and M344 against smHDAC8, but shows significantly reduced activity against human class I (HDAC1, HDAC3) and class II (HDAC6) enzymes. In direct enzymatic assays, J1038's IC50 values for human HDAC1, HDAC3, and HDAC6 were increased up to 100-fold relative to smHDAC8, while its human HDAC8 IC50 was approximately two-fold higher than SAHA and M344 [1][2]. In contrast, the human HDAC8-selective inhibitor PCI-34051 displays an IC50 of 10 nM against human HDAC8 with >200-fold selectivity over other human isoforms but lacks reported activity against smHDAC8 . This divergence in species selectivity defines J1038's unique utility.

Parasitic epigenetics HDAC8 inhibition Species selectivity

Unique Hydrogen Bond with smHDAC8-Specific H292: A Structural Determinant Absent in Human HDAC8 and Not Utilized by J1075

Crystal structures of smHDAC8 in complex with J1038 (PDB: 4BZ8, resolution 2.21 Å) reveal a hydrogen bond between the inhibitor and the side chain of H292, a residue specific to the schistosome enzyme [1][2]. This interaction is not observed in human HDAC8, which lacks H292, and is not formed by the related smHDAC8 inhibitor J1075 [3]. The hydrogen bond contributes to J1038's binding specificity and distinguishes its binding mode from both pan-inhibitors (SAHA, M344) and other smHDAC8 ligands.

Structural biology Ligand binding Species-specific interactions

Binding Mode Differentiation: J1038 Induces F151 Flipped-In Conformation, Contrasting with J1075's Flipped-Out State

Upon binding to smHDAC8, J1038 induces the F151 residue to adopt a 'flipped-in' conformation, whereas the structurally related inhibitor J1075 forces F151 into a 'flipped-out' conformation [1][2]. This difference in conformational induction reflects distinct binding modes and may correlate with divergent biological effects: J1075 induces apoptosis and mortality in schistosomes at 50-100 µM, while J1038 shows no such effect up to 100 µM [3]. The conformational preference of J1038 may be leveraged for mechanistic studies of HDAC8 dynamics.

Conformational analysis Enzyme mechanism Structure-activity relationship

Crystallographic Resolution: J1038 Complex Structure Determined at 2.21 Å, Enabling Precise Ligand Modeling

The smHDAC8-J1038 complex structure (PDB: 4BZ8) was solved at a resolution of 2.21 Å, with R-values of R-Free: 0.222 and R-Work: 0.178, indicating high-quality electron density for the ligand [1][2]. This resolution compares favorably to other smHDAC8-inhibitor complexes (e.g., smHDAC8-J1075 at 2.0 Å) and provides unambiguous placement of the benzothiazine scaffold and hydroxamate zinc-binding group [3]. For researchers employing structure-based design, this high-resolution model offers reliable coordinates for docking studies and pharmacophore development.

Crystallography Drug design Structural biology

Thermal Stability Shift: J1038 Stabilizes smHDAC8 to an Extent Comparable to Pan-Inhibitors SAHA and M344

Differential scanning fluorimetry (DSF) assays demonstrate that J1038 stabilizes smHDAC8 to the same degree as the well-characterized pan-HDAC inhibitors SAHA and M344 [1]. This indicates that despite its more selective profile, J1038 achieves robust target engagement and induces a comparable thermal shift, confirming its capacity to bind and stabilize the folded state of smHDAC8. No DSF data are reported for human HDAC8 with J1038, but the equivalent stabilization of smHDAC8 supports its utility in biophysical screening cascades.

Protein stability Biophysical characterization Ligand binding

Purity Specification: J1038 Supplied at ≥98% Purity, Ensuring Reproducible Enzyme Inhibition Data

Commercially available J1038 is specified with a purity of ≥98% as determined by HPLC or equivalent analytical methods [1]. This purity level exceeds typical research-grade thresholds and minimizes the risk of off-target effects or assay interference from impurities. In contrast, early studies with the related compound J1075 encountered confounding biological results due to impurities in the commercial sample; subsequent synthesis of pure J1075 revealed dramatically enhanced potency (100% mortality at 50 µM) compared to the impure batch [2]. Procuring J1038 with verified high purity ensures that observed biological activity can be attributed to the target compound rather than contaminants.

Chemical quality control Reproducibility Procurement specification

Optimal Deployment Scenarios for J1038 in Parasitic Epigenetics and HDAC8 Selectivity Profiling


Species-Selective HDAC8 Inhibition in Schistosoma mansoni Host-Parasite Interaction Studies

Use J1038 to selectively inhibit parasitic HDAC8 without significantly affecting human HDAC isoforms. This application is directly supported by J1038's up to 100-fold selectivity for smHDAC8 over human HDAC1/3/6 [1][2]. Researchers studying the epigenetic regulation of schistosome development, infectivity, or drug resistance can employ J1038 to dissect parasite-specific HDAC8 functions while minimizing confounding effects on host cell HDACs.

Structure-Based Drug Design and Pharmacophore Modeling Using High-Resolution Crystal Structure

Leverage the 2.21 Å resolution smHDAC8-J1038 complex structure (PDB 4BZ8) for docking studies, virtual screening, and rational design of next-generation anti-schistosomal agents [3][4]. The well-defined electron density for the benzothiazine scaffold and the characterized H292 hydrogen bond provide a validated starting point for scaffold hopping or fragment-based design efforts aimed at improving potency or pharmacokinetic properties.

Biophysical Assay Validation and Thermal Shift Screening Cascades

Employ J1038 as a control ligand in differential scanning fluorimetry (DSF) or other biophysical assays to validate smHDAC8 stability and ligand binding. J1038's ability to stabilize smHDAC8 to the same extent as SAHA and M344 [5] makes it a suitable reference compound for screening libraries of potential smHDAC8 inhibitors, ensuring assay sensitivity and reproducibility.

Mechanistic Studies of HDAC8 Conformational Dynamics and Ligand-Induced Flipping

Investigate the relationship between ligand binding mode and conformational changes in HDAC8 using J1038 as a tool to induce the F151 'flipped-in' state [6]. Comparative studies with J1075 (which induces the 'flipped-out' state) can elucidate how distinct conformations correlate with downstream biological outcomes, providing fundamental insights into HDAC8 enzymology and inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for J1038

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.